molecular formula C17H14N2O2S B2863487 N-Allyl-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide CAS No. 477710-72-8

N-Allyl-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide

Cat. No.: B2863487
CAS No.: 477710-72-8
M. Wt: 310.37
InChI Key: KTPBNJAAAOXVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-Allyl-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide typically involves the reaction of 2-cyanophenylsulfinyl chloride with N-allylbenzamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Chemical Reactions Analysis

N-Allyl-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-Allyl-2-((2-cyanophenyl)sulfinyl)benzenecarboxamide has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals.

    Material Science: It is used in the development of new materials with specific properties,

Properties

IUPAC Name

2-(2-cyanophenyl)sulfinyl-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-2-11-19-17(20)14-8-4-6-10-16(14)22(21)15-9-5-3-7-13(15)12-18/h2-10H,1,11H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPBNJAAAOXVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1S(=O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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